molecular formula C23H13F3O8 B8247874 5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Cat. No. B8247874
M. Wt: 474.3 g/mol
InChI Key: GZFJRCFZLXGFGX-UHFFFAOYSA-N
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Description

5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is a useful research compound. Its molecular formula is C23H13F3O8 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas Separation and Hemorrhage Treatment

One application of similar tetracarboxylic ligands is in the development of metal-organic frameworks (MOFs) for selective gas separation, specifically in separating C2H2 from CO2. Additionally, these compounds have therapeutic potential in treating postpartum hemorrhage by influencing prothrombin activity and fibrinogen determination (Yang, Li, & Zeng, 2020).

Temperature Sensing in Microelectronics

Another application is in ratiometric temperature sensing using lanthanide metal-organic frameworks (LnMOFs). These frameworks, constructed with substituent-group-modifying tetracarboxylate ligands, demonstrate potential for in situ temperature monitoring in microelectronics, displaying distinct luminescent responses to temperature changes (Liu et al., 2021).

Syntheses and Magnetic Properties

Tetracarboxylic acids like the one are also used in synthesizing coordination polymers with unique magnetic properties. For instance, solvothermal reactions with transition metal cations have produced novel coordination polymers, which exhibit interesting magnetic susceptibilities and could be useful in magnetic applications (Lv et al., 2014).

Catalysis and Scar Tissue Hyperplasia

Tetracarboxylic acids have been employed in the synthesis of Co(II)-based MOFs that serve as heterogeneous catalysts in Knoevenagel condensation reactions. They also show potential in inhibiting scar tissue hyperplasia by modulating the activity of the VEGF signaling pathway (Deng, Wang, Ni, & Zhu, 2020).

Drug Delivery

In the realm of drug delivery, similar tetracarboxylic acids have been used to create metal–organic frameworks that act as carriers for drugs like 5-fluorouracil, offering controlled release under different pH conditions (Ma et al., 2017).

Cryogenic Luminescent Thermometry

Fluorine-modified tetracarboxylic acid ligands have been applied in constructing luminescent lanthanide MOFs for cryogenic temperature sensing, showcasing linear temperature responses and high relative sensitivity in cryogenic ranges (Zhao et al., 2018).

properties

IUPAC Name

5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3O8/c24-23(25,26)18-8-12(10-2-14(19(27)28)6-15(3-10)20(29)30)1-13(9-18)11-4-16(21(31)32)7-17(5-11)22(33)34/h1-9H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFJRCFZLXGFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(F)(F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 5
5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Reactant of Route 6
5'-(Trifluoromethyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.